2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 922516-08-3
VCID: VC2717961
InChI: InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CO2)C(=O)O
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

CAS No.: 922516-08-3

Cat. No.: VC2717961

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid - 922516-08-3

Specification

CAS No. 922516-08-3
Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Standard InChI Key UGZIVTFRKNAYGV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CO2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CO2)C(=O)O

Introduction

Physical and Chemical Properties

Basic Identification Data

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid is identified by the CAS number 922516-08-3. It has a molecular formula of C14H20N2O5 and a molecular weight of 296.32 g/mol. The compound is also known by several synonyms, including 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylic acid and 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid.

Table 1 summarizes the key identifiers and physical properties of this compound:

PropertyValue
CAS Number922516-08-3
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
IUPAC Name2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
Standard InChIInChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Standard InChIKeyUGZIVTFRKNAYGV-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CO2)C(=O)O

Structural Features

The compound features three main structural components that define its chemical identity and reactivity:

  • A piperidine ring substituted at the 4-position, which provides a nitrogen-containing heterocycle common in many bioactive compounds.

  • A tert-butoxycarbonyl (Boc) protecting group attached to the piperidine nitrogen, which is a common protecting group in peptide synthesis and medicinal chemistry.

  • An oxazole ring with a carboxylic acid functional group at the 4-position, contributing to the compound's ability to participate in various chemical transformations.

The oxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom, while the piperidine is a six-membered heterocyclic ring containing one nitrogen atom. These structural elements contribute to the compound's potential for biological activity and synthetic utility.

Synthesis Methods

Route Based on Protected Piperidine Derivatives

This approach would start with piperidine-4-carboxylic acid, which would be protected with a Boc group using di-tert-butyl dicarbonate (Boc anhydride). The protected piperidine would then be modified to incorporate the oxazole ring, potentially through reactions with appropriate precursors that would cyclize to form the oxazole ring with a carboxylic acid function already present or a precursor that could be oxidized to the carboxylic acid.

Route Based on Oxazole Formation and Coupling

Another approach might involve the initial formation of a suitably substituted oxazole ring, which would then be coupled with a Boc-protected piperidine derivative. This approach might be advantageous if the oxazole ring with the carboxylic acid is more readily synthesized independently.

Route Using β-Enamino Ketoesters as Intermediates

Drawing from the synthesis of related oxazole compounds, a potentially viable approach could involve the use of β-enamino ketoesters as intermediates. This approach has been used in the synthesis of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, which represents a similar structural motif .

Key Reagents and Conditions

The synthesis would likely involve reagents and conditions such as:

  • Di-tert-butyl dicarbonate for the protection of the piperidine nitrogen

  • Cyclization reagents for oxazole ring formation, potentially including hydroxylamine derivatives

  • Oxidation reagents if a precursor to the carboxylic acid is initially formed

  • Appropriate solvents and catalysts for the various transformations

The specific conditions would need to be carefully controlled to ensure selectivity and high yields, particularly during the cyclization and functionalization of the heterocyclic rings.

Chemical Reactions Analysis

Reactivity Profile

  • The carboxylic acid group, which can participate in typical carboxylic acid reactions

  • The tert-butoxycarbonyl (Boc) protecting group, which can be selectively cleaved under specific conditions

  • The oxazole ring, which can undergo various heterocycle-specific reactions

These reactive centers allow the compound to be modified in numerous ways, making it a versatile building block for more complex molecules.

Carboxylic Acid Reactions

The carboxylic acid functional group at the 4-position of the oxazole ring can undergo several important transformations:

  • Esterification: Reaction with alcohols to form esters, typically requiring acid catalysis or activation of the carboxylic acid

  • Amidation: Formation of amides through reaction with amines, often requiring activation of the carboxylic acid

  • Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents

  • Salt formation: Reaction with bases to form carboxylate salts, increasing water solubility

  • Decarboxylation: Under certain conditions, loss of carbon dioxide to yield the decarboxylated derivative

These reactions provide important methods for functionalizing the compound and potentially modifying its biological activity or physical properties.

Boc Group Reactions

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature that can be manipulated:

  • Acid-catalyzed cleavage: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid, revealing the free piperidine nitrogen for further functionalization

  • Stability to bases: The Boc group remains intact under basic conditions, allowing selective reactions at other functional groups

  • Transprotection: Replacement with other protecting groups through a deprotection-reprotection sequence

The selective removal of the Boc group can be particularly useful in the synthesis of more complex derivatives or in adjusting the properties of the compound for specific applications.

Oxazole Ring Reactions

The oxazole ring can participate in various reactions characteristic of heterocyclic compounds:

  • Electrophilic substitution: Reactions with electrophiles, typically at the C-5 position of the oxazole

  • Nucleophilic substitution: Under certain conditions, nucleophiles can attack specific positions of the oxazole ring

  • Ring-opening reactions: Under harsh conditions, the oxazole ring may undergo opening reactions

  • Coordination chemistry: The nitrogen atom of the oxazole can coordinate to metal centers

  • Cycloaddition reactions: The oxazole ring can participate in various cycloaddition reactions, potentially leading to more complex heterocyclic systems

These reactions expand the synthetic utility of the compound and can be used to create more complex derivatives with potentially enhanced biological activities.

Biological Activities and Applications

Antimicrobial Activities

Oxazole-based compounds have demonstrated significant antimicrobial properties. For example, oxazole-based macrocycles have shown activity against SARS-CoV-2, with compounds exhibiting half maximal inhibitory concentrations (IC50) in the range of 2.6 to 18.3 μM . The structural similarity between these active compounds and 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid suggests potential application in antimicrobial research.

Additionally, phosphorylated derivatives of 1,3-oxazole have demonstrated activity against Candida albicans, including fluconazole-resistant strains . This suggests that appropriately functionalized derivatives of the target compound might show similar antifungal properties.

Enzyme Inhibition

Oxazole-containing compounds have been investigated as enzyme inhibitors. The presence of the carboxylic acid group in 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid could contribute to binding interactions with enzymatic targets, potentially enabling inhibitory activity.

For instance, 4-phosphorylated oxazole derivatives have been studied as inhibitors of Candida albicans fructose-1,6-bisphosphate aldolase (FBA-II), suggesting potential applications for similar compounds in inhibiting specific enzymatic pathways .

Applications in Organic Synthesis

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid holds significant value as a building block in organic synthesis:

Heterocyclic Building Block

The compound represents an important heterocyclic building block for the synthesis of more complex molecules. The presence of the oxazole ring, a common motif in pharmaceuticals and bioactive compounds, makes it particularly valuable in medicinal chemistry applications.

Peptide Mimetics

The compound can be used in the development of peptide mimetics, where non-natural amino acids are incorporated into peptide structures to improve stability, bioavailability, or specific activity profiles. The Boc-protected piperidine moiety, connected to the oxazole ring, provides a scaffold that can mimic specific amino acid conformations .

Pharmaceutical Intermediates

As a versatile intermediate, the compound can be transformed into various derivatives with potential pharmaceutical applications. The combination of the piperidine and oxazole rings, both common motifs in pharmaceuticals, positions it as a useful starting point for drug discovery efforts.

Table 2: Potential Applications of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

Application AreaPotential UsesKey Enabling Features
Antimicrobial ResearchDevelopment of novel antimicrobial agentsOxazole ring structure similar to known active compounds
Enzyme InhibitionCreation of specific enzyme inhibitorsCarboxylic acid group and heterocyclic structure for binding interactions
Peptide ChemistryIncorporation into peptides as non-natural amino acidBoc-protected piperidine and carboxylic acid functionality
Medicinal ChemistryScaffold for drug candidate developmentCombined piperidine-oxazole structure common in pharmaceuticals
Heterocyclic ChemistryBuilding block for complex heterocyclic systemsReactive functional groups for further elaboration

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid exist, differing in aspects such as the position of substitution on the piperidine ring, the position of the carboxylic acid on the oxazole ring, or the nature of the heterocyclic ring itself. Understanding these structural relationships provides valuable insights into structure-activity relationships and potential applications.

Table 3: Comparison of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid922516-08-3C14H20N2O5296.32Reference compound
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid1909319-03-4C14H20N2O5296.32Carboxylic acid at position 5 of oxazole
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid1713463-39-8C14H21N3O4295.34Imidazole ring instead of oxazole
2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)thiazole-4-carboxylic acid955401-18-0C14H20N2O4S312.39Thiazole ring instead of oxazole; piperidine substituted at 3-position
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid2060058-59-3C15H22N2O5310.35Additional methyl group; carboxylic acid at position 5

Structure-Property Relationships

The structural variations among these related compounds result in different physicochemical properties and potential biological activities:

Effect of Heterocyclic Ring Variation

The replacement of the oxazole ring with other heterocycles such as imidazole or thiazole significantly alters the electronic properties of the molecule:

  • Imidazole-containing analogs (like 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid) contain an additional nitrogen atom, potentially increasing hydrogen bonding capabilities and water solubility .

  • Thiazole-containing analogs (like 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)thiazole-4-carboxylic acid) incorporate a sulfur atom, which alters the electronic distribution, lipophilicity, and potentially the metabolic stability of the compound .

These variations can significantly impact binding interactions with biological targets and influence pharmacokinetic properties.

Effect of Substitution Pattern

The position of substitution on both the piperidine and oxazole rings affects the three-dimensional structure of the molecule and its potential interactions with biological targets:

  • Piperidine substitution position (3 vs. 4): Substitution at the 3-position versus the 4-position of the piperidine ring alters the spatial orientation of the oxazole ring relative to the piperidine, potentially affecting receptor binding and activity profiles.

  • Carboxylic acid position on oxazole (4 vs. 5): The position of the carboxylic acid on the oxazole ring influences the acidity, hydrogen bonding patterns, and spatial arrangement of the molecule, which can significantly impact biological activity.

  • Additional substituents: The presence of additional groups, such as a methyl substituent in 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid, further modifies the electronic and steric properties of the molecule .

Understanding these structure-property relationships is crucial for the rational design of derivatives with optimized properties for specific applications.

Research Findings and Future Directions

Current Research Status

Research on 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid and closely related compounds continues to evolve, with several key areas of investigation:

Synthetic Methodology Development

Current research focuses on developing efficient and scalable synthesis methods for these types of compounds. This includes:

  • Exploring new cyclization methods for oxazole ring formation with better regioselectivity and yield

  • Developing more selective protection/deprotection strategies for the piperidine nitrogen

  • Investigating greener and more economical synthetic routes to make these compounds more accessible for various applications

Biological Activity Exploration

The biological activities of oxazole-containing compounds similar to 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid are being actively investigated:

  • Studies on oxazole-based macrocycles have revealed promising activity against SARS-CoV-2, with compounds showing significant inhibition of viral replication .

  • Phosphorylated oxazole derivatives have demonstrated activity against Candida albicans, including fluconazole-resistant strains, suggesting potential applications in antifungal research .

  • Exploration of enzyme inhibition properties, particularly targeting specific enzymes involved in pathological processes.

Structure-Activity Relationship Studies

Research on understanding how structural modifications affect biological activity continues to provide valuable insights:

  • Investigations into how changes in the heterocyclic ring system (oxazole vs. thiazole vs. imidazole) affect binding to specific targets

  • Studies on the impact of substitution patterns on both the heterocyclic and piperidine rings

  • Exploration of modifications to the carboxylic acid group to optimize activity or pharmacokinetic properties

Future Research Directions

Several promising avenues for future research on 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid and related compounds can be identified:

Drug Development Applications

The compound could serve as a starting point for the development of novel therapeutic agents:

  • Further exploration of antimicrobial applications, particularly against resistant strains of bacteria and fungi

  • Investigation of potential anti-viral activities, building on the promising results observed with related oxazole macrocycles

  • Development of enzyme inhibitors targeting specific pathological processes

  • Design of peptide mimetics with enhanced stability and bioavailability

Advanced Synthetic Applications

Future research may explore more sophisticated synthetic applications:

  • Development of stereoselective methods for creating chiral derivatives

  • Exploration of photoredox and other modern synthetic methods for more efficient functionalization

  • Investigation of continuous flow chemistry techniques for scaled production

  • Design of chemoenzymatic approaches for selective transformations

Material Science Applications

Beyond traditional pharmaceutical applications, future research might explore:

  • Use in the development of novel polymers or materials with specific properties

  • Application in chemical sensing or molecular recognition

  • Exploration of supramolecular chemistry applications leveraging the compound's hydrogen bonding capabilities

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